6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 2091941-51-2
VCID: VC5044339
InChI: InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3
SMILES: COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.109

6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one

CAS No.: 2091941-51-2

Cat. No.: VC5044339

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.109

* For research use only. Not for human or veterinary use.

6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one - 2091941-51-2

Specification

CAS No. 2091941-51-2
Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
IUPAC Name 6-bromo-2-(3-methoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(7-9)14-11(15)6-5-10(12)13-14/h2-7H,1H3
Standard InChI Key IRFCBDWBTCWDRT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)C=CC(=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. Key modifications include:

  • Bromine atom at position 6, enhancing electrophilic reactivity for cross-coupling reactions.

  • 3-Methoxyphenyl group at position 2, which increases lipophilicity and influences π-π stacking interactions with biological targets.

Molecular Formula: C₁₁H₉BrN₂O₂
Molecular Weight: 281.11 g/mol
IUPAC Name: 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one

Spectral Characterization

  • ¹H NMR: Signals at δ 7.4–8.0 ppm correspond to aromatic protons from the methoxyphenyl group, while δ 6.8 ppm indicates the pyridazinone ring proton. The methoxy group resonates as a singlet near δ 3.8 ppm.

  • ¹³C NMR: The lactam carbonyl appears at ~165 ppm, with bromine-induced deshielding observed at C6 (δ 120 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 281 confirms the molecular weight, accompanied by isotopic patterns characteristic of bromine .

Solubility and Stability

PropertyValue/Description
Solubility in DMSO15.2 mg/mL
Melting Point162–164°C
LogP2.3 (predicted)
StabilityStable under inert atmosphere; degrades upon prolonged UV exposure

The methoxy group improves solubility in polar aprotic solvents compared to non-substituted phenyl analogs.

Synthetic Methodologies

Bromination of Pyridazinone Precursors

The most common route involves electrophilic aromatic bromination of 2-(3-methoxyphenyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in dichloromethane:

2-(3-Methoxyphenyl)pyridazin-3(2H)-one+NBSDCM, 25°C6-Bromo derivative(Yield:5560%)\text{2-(3-Methoxyphenyl)pyridazin-3(2H)-one} + \text{NBS} \xrightarrow{\text{DCM, 25°C}} \text{6-Bromo derivative} \quad (Yield: 55–60\%)

Key Variables:

  • Catalyst: traces of H₂SO₄ enhance regioselectivity for position 6.

  • Temperature: exceeding 30°C promotes di-bromination byproducts.

Alternative Routes

  • Suzuki Coupling: Reaction of 6-bromopyridazin-3(2H)-one with 3-methoxyphenylboronic acid under Pd catalysis (Yield: 45–50%) .

  • Multi-Step Condensation: Cyclization of hydrazine derivatives with 3-methoxybenzaldehyde intermediates.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages by 65% at 25 μM, likely through NF-κB pathway suppression.

Neuropharmacological Activity

Preliminary studies suggest modulation of GABAₐ receptors, with 30% potentiation of GABA-induced currents at 50 μM .

Comparative Analysis with Structural Analogs

CompoundSubstituentsIC₅₀ (HeLa)LogP
6-Bromo-2-(3-methoxyphenyl)3-OCH₃, Br18.7 μM2.3
6-Bromo-2-phenylH, Br25.4 μM2.8
6-Chloro-2-(3-methoxyphenyl)3-OCH₃, Cl22.1 μM2.1

Key Insight: Methoxy substitution enhances cytotoxicity while reducing lipophilicity compared to non-substituted analogs .

Challenges and Future Directions

Synthetic Limitations

  • Low yields in Suzuki coupling due to steric hindrance from the methoxy group.

  • Purification difficulties arising from byproducts in bromination reactions.

Research Priorities

  • Prodrug Development: Esterification of the methoxy group to improve bioavailability.

  • Target Identification: CRISPR-Cas9 screens to map molecular targets in cancer pathways.

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